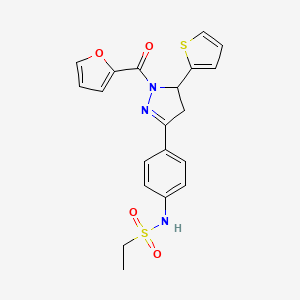![molecular formula C12H18ClNS B2402884 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 1565089-25-9](/img/structure/B2402884.png)
2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are used in a variety of applications, including as intermediates in the preparation of compounds with pesticidal action .
Synthesis Analysis
The synthesis of thiazoles often involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another process involves reacting a compound of formula (II), in free form or in salt form, (III), (IV), (V) or (VI) with a chlorinating agent .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also react with chlorinating agents .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
Antimicrobial Activity
Thiazoles, including our compound of interest, have been investigated for their antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. For instance, sulfathiazole is a well-known antimicrobial drug that contains a thiazole ring. It has been used to treat bacterial infections. Further studies on derivatives of our compound could reveal novel antimicrobial candidates .
Anti-Inflammatory Potential
The presence of thiazole rings has been associated with anti-inflammatory activity. Researchers have observed that certain thiazole derivatives exhibit anti-inflammatory effects. These compounds may help modulate inflammatory responses and could be explored as potential therapeutics .
Antioxidant Properties
Thiazoles have also been investigated for their antioxidant activity. These compounds may scavenge free radicals and protect cells from oxidative damage. Our compound might possess similar antioxidant properties, making it relevant for further exploration in this field .
Antiproliferative and Antineoplastic Effects
Thiazoles have shown promise as antiproliferative agents, inhibiting cell growth and proliferation. Some derivatives, such as Tiazofurin , have been studied for their potential in cancer treatment. Investigating our compound’s effects on cell viability and apoptosis could yield valuable insights .
Neuroprotective Potential
Researchers have explored thiazole derivatives as neuroprotective agents. These compounds may help preserve neuronal function and prevent neurodegenerative diseases. Investigating our compound’s impact on neuronal health could be an exciting avenue for research .
Drug Design and Development
Thiazoles serve as essential building blocks in drug design. Their unique structure allows for modifications to create novel drug candidates. Our compound could be a starting point for designing new drugs with improved efficacy and reduced side effects .
Biocides and Fungicides
Thiazoles find applications in biocides and fungicides due to their antimicrobial properties. Investigating our compound’s effectiveness against specific pathogens could contribute to the development of safer and more efficient biocidal agents .
Other Applications
Beyond the mentioned fields, thiazoles have been explored in various other areas, including agrochemicals, dyes, and chemical reaction accelerators. Our compound’s unique structure may offer additional applications yet to be discovered .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of succinate dehydrogenase by some thiazole derivatives can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic bacteria
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-5,5,7,7-tetramethyl-4,6-dihydro-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS/c1-11(2)5-8-10(12(3,4)7-11)15-9(6-13)14-8/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOYQWSVIMFBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C1)(C)C)SC(=N2)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)
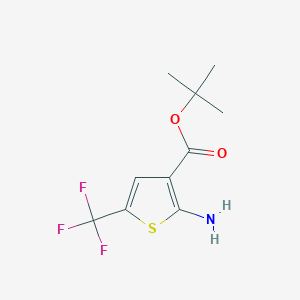
![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)

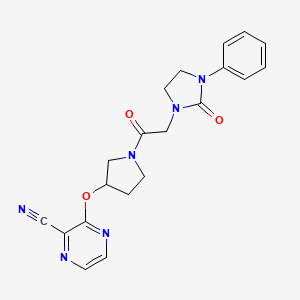
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)
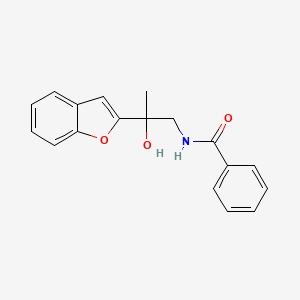
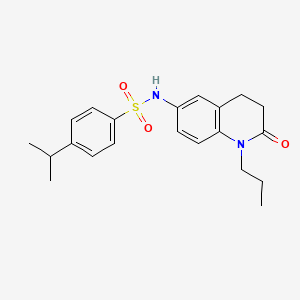

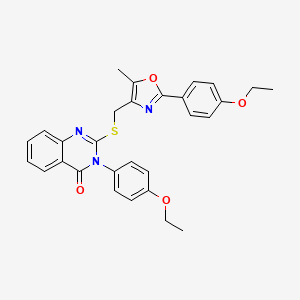

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

